Cyhalothrin is a carboxylic ester obtained by formal condensation between 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol. It has a role as a pyrethroid ester insecticide, a pyrethroid ester acaricide and an agrochemical. It is an aromatic ether, a nitrile, an organochlorine compound, an organofluorine compound and a cyclopropanecarboxylate ester. It is functionally related to a 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid.
Cyhalothrin is a synthetic pyrethroid (type 2), used as an insecticide. It is also marketed as Karate. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. (L811, L871)
gamma-Cyhalothrin
CAS No.: 91465-08-6
Cat. No.: VC0532385
Molecular Formula: C23H19ClF3NO3
Molecular Weight: 449.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91465-08-6 |
|---|---|
| Molecular Formula | C23H19ClF3NO3 |
| Molecular Weight | 449.8 g/mol |
| IUPAC Name | [cyano-(3-phenoxyphenyl)methyl] 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 |
| Standard InChI Key | ZXQYGBMAQZUVMI-UHFFFAOYSA-N |
| Isomeric SMILES | CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
| SMILES | CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
| Canonical SMILES | CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
| Appearance | Solid powder |
| Boiling Point | Does not boil at atmospheric pressure BP: 187-190 °C at 2 mm Hg |
| Colorform | Viscous liquid yellow-brown |
| Melting Point | 49.2 °C |
Introduction
Chemical Identity and Stereochemical Significance
Structural Characteristics
Gamma-cyhalothrin (IUPAC name: (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate) belongs to the Type II pyrethroid class, distinguished by its α-cyano group and halogenated cyclopropane moiety . The molecule’s insecticidal activity resides exclusively in the 1R,3R,αS stereoisomeric configuration, which constitutes 50% of lambda-cyhalothrin’s isomeric mixture . This enantiomeric purity doubles its specific activity compared to lambda-cyhalothrin, enabling dose reduction while maintaining efficacy .
Synthesis and Isomeric Separation
Industrial production involves stereoselective synthesis starting from (1R,3R)-cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride. Chiral chromatography on cellulose-based stationary phases allows isolation of the gamma-isomer, achieving >98% enantiomeric excess . Recent advances in immobilized chiral selectors (e.g., Chiralpak IC) enable baseline separation (Rs >1.5) in LC-MS/MS analyses, critical for residue monitoring .
Mechanism of Neurotoxic Action
Sodium Channel Modulation
Gamma-cyhalothrin exerts its insecticidal effect through voltage-gated sodium channel (VGSC) modification. The molecule binds to Domain II S4-S5 linker regions, stabilizing the open channel state and causing prolonged depolarization . This hyperexcitation manifests as tremors (T-syndrome) in insects, progressing to paralysis and death. Comparative studies show gamma-cyhalothrin’s binding affinity (Kd = 2.3 nM) exceeds that of lambda-cyhalothrin (Kd = 4.1 nM) in housefly VGSCs .
GABA Receptor Interactions
Agricultural and Public Health Applications
Crop Protection Strategies
Gamma-cyhalothrin’s broad-spectrum activity targets lepidopteran, coleopteran, and hemipteran pests across major crops:
| Crop | Target Pests | Application Rate (g a.s./ha) | PHI (Days) |
|---|---|---|---|
| Soybeans | Helicoverpa armigera | 4.5–9.0 | 21 |
| Rice | Nilaparvata lugens | 9.0–13.5 | 14 |
| Cotton | Pectinophora gossypiella | 6.0–12.0 | 28 |
Data synthesized from EPA registrations and EFSA assessments
Foliar applications at BBCH 12–69 growth stages achieve 85–95% pest mortality while maintaining residue levels below EU MRLs (0.01–0.5 mg/kg) . Resistance management strategies recommend alternating with neonicotinoids or diamides, given increasing kdr-mutant pest populations in Asia and Africa .
Vector Control Efficacy
In public health, ultra-low volume (ULV) sprays (0.5–1.0 g a.i./ha) reduce Aedes aegypti populations by 92–98% in dengue-endemic regions . A 2023 Florida outbreak response demonstrated 72% reduction in mosquito-borne disease incidence following gamma-cyhalothrin barrier treatments.
Ecotoxicological Profile
Aquatic Toxicity
Acute toxicity varies markedly across species:
| Organism | 96-h LC50 (μg/L) | NOEC (μg/L) |
|---|---|---|
| Daphnia magna | 0.12 | 0.04 |
| Brachydanio rerio | 1.93 | 0.62 |
| Macrobrachium nipponense | 0.28 | 0.09 |
Data from OECD 202 and 203 guideline studies
Sublethal effects include oxidative stress biomarkers in Cyprinus carpio: 28-day exposure to 0.1 μg/L increased hepatic GST activity by 240% and TBARS levels by 180%, indicating lipid peroxidation .
Terrestrial Risk Assessment
EFSA’s 2024 update identified critical concerns for small herbivores:
-
Voles (Microtus arvalis): TER = 2.3 (acute) and 0.8 (chronic) at BBCH ≥40
-
Shrews (Sorex araneus): Secondary poisoning risk quotient = 1.4 via earthworm consumption
Mitigation requires buffer zones (≥20 m) and application timing restrictions (BBCH <30 for cereals) .
Regulatory Status and Residue Management
EPA Risk Mitigation Measures
The 2025 U.S. registration review mandates:
-
Drift reduction nozzles (≥90% efficiency) for aerial applications
-
Surface water monitoring in vulnerable watersheds (≥3 samples/year)
-
Expanded pollinator protection labeling (72-hour post-application restrictions)
Degradation Dynamics and Environmental Fate
Abiotic Degradation
Hydrolysis follows pseudo-first-order kinetics:
| Condition | DT50 (Days) | Major Metabolites |
|---|---|---|
| pH 4, 25°C | 98 | 3-PBA, TFPCA |
| pH 7, 25°C | 42 | 3-PBA-glucuronide, COOH-TFP |
| pH 9, 25°C | 12 | Phenoxybenzoic acid derivatives |
Data from EPA hydrolysis studies
Photolysis accelerates degradation in water (DT50 = 2.1 days under UV-B), forming chlorinated byproducts with 10–30% residual toxicity .
Soil and Plant Metabolism
In aerobic soils, gamma-cyhalothrin mineralizes to CO2 (68% in 120 days) with minimal leaching (Koc = 12,300 L/kg) . Foliar residues on wheat decline biphasically: initial DT50 = 2.3 days (dissipation), followed by DT50 = 9.8 days (bound residues) .
Comparative Analysis with Lambda-Cyhalothrin
| Parameter | Gamma-Cyhalothrin | Lambda-Cyhalothrin |
|---|---|---|
| Enantiomeric Purity | 100% 1R,3R,αS | 50% 1R,3R,αS |
| Rat Oral LD50 (mg/kg) | 56 | 79 |
| Honeybee Contact LC50 | 0.012 μg/bee | 0.025 μg/bee |
| Cost per Hectare | $18.50 | $22.40 |
Data compiled from EPA and EFSA assessments
The enhanced target specificity of gamma-cyhalothrin reduces non-target arthropod mortality by 30–40% compared to lambda-cyhalothrin in orchard trials .
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